molecular formula C₃¹³C₁₈H₃₈O₃ B136048 Glycidyl oleate CAS No. 5431-33-4

Glycidyl oleate

Cat. No.: B136048
CAS No.: 5431-33-4
M. Wt: 338.5 g/mol
InChI Key: VWYIWOYBERNXLX-KTKRTIGZSA-N
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Description

Glycidyl oleate is an ester formed from glycidol and oleic acid. It is a carboxylic ester and an epoxide, known for its potential mutagenic and carcinogenic properties. This compound is often found as a contaminant in processed oils and foods due to high-temperature processing .

Mechanism of Action

Target of Action

Glycidyl oleate, a type of glycidyl fatty acid ester (GE), primarily targets the lipid components of biological systems . It is known to interact with fatty acids such as palmitic (C16:0), stearic (C18:0), oleic (C18:1), linoleic (C18:2), and linolenic acid (C18:3) . These fatty acids play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling .

Mode of Action

The interaction of this compound with its targets involves chemical reactions under specific conditions . This compound can be formed by the reaction of oleic acid with glycidol under certain conditions . Once formed, this compound can undergo further reactions, particularly under high-temperature conditions, such as those encountered during food processing or cooking .

Biochemical Pathways

This compound affects the metabolic pathways of fatty acids . It is involved in the biosynthesis of unsaturated fatty acids (UFAs), particularly oleic acid (C18:1), linoleic acid (C18:2), and α-linolenic acid (C18:3) . The formation of this compound can influence these pathways, potentially leading to changes in the fatty acid composition of the system .

Pharmacokinetics

It is known that this compound and other ges can be hydrolyzed by lipases to release glycidol . This suggests that this compound could be metabolized in the body, with glycidol being one of the potential metabolites .

Result of Action

The action of this compound results in the formation of glycidol, which is a genotoxic carcinogen . This indicates that the action of this compound could potentially lead to DNA damage and other harmful effects at the molecular and cellular levels .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the formation of this compound is known to occur at high temperatures, such as during the deodorization process in edible oil production or during cooking . Additionally, the presence of other food ingredients, the type of cooking device used, and the duration of heating can also affect the formation of this compound .

Biochemical Analysis

Biochemical Properties

Glycidyl oleate interacts with various biomolecules in biochemical reactions. The nature of these interactions is largely determined by its molecular structure. The epoxide group in this compound can react with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function

Cellular Effects

It is known that glycidyl esters, a group of compounds to which this compound belongs, can form at high temperatures during edible oil production . These compounds are potential mutagens or carcinogens , suggesting that this compound could have significant effects on cell function, gene expression, and cellular metabolism

Molecular Mechanism

It is known that glycidyl esters can be formed at high temperatures during edible oil production . The formation of these compounds may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that glycidyl esters, including this compound, can form at high temperatures during edible oil production

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given the potential mutagenic or carcinogenic effects of glycidyl esters , it would be important to investigate the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that glycidyl esters can form at high temperatures during edible oil production , suggesting that they may be involved in lipid metabolism

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute within cells and tissues

Subcellular Localization

Given its lipophilic nature, it is likely that it can distribute within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized by reacting glycidol with oleic acid. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Glycidol+Oleic AcidGlycidyl Oleate+Water\text{Glycidol} + \text{Oleic Acid} \rightarrow \text{this compound} + \text{Water} Glycidol+Oleic Acid→Glycidyl Oleate+Water

Industrial Production Methods: In industrial settings, this compound is often produced during the deodorization process of edible oils. This process involves heating the oils to high temperatures, which can lead to the formation of glycidyl esters, including this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Hydrolysis: In the presence of water and enzymes such as lipases, this compound can be hydrolyzed to produce glycidol and oleic acid.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Enzymatic hydrolysis using lipases or acidic/basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed:

Scientific Research Applications

Glycidyl oleate has several applications in scientific research:

Comparison with Similar Compounds

  • Glycidyl palmitate
  • Glycidyl stearate
  • Glycidyl linoleate
  • Glycidyl linolenate

Comparison: Glycidyl oleate is unique due to its formation from oleic acid, which is a monounsaturated fatty acid. This distinguishes it from glycidyl esters formed from saturated fatty acids (e.g., glycidyl palmitate and glycidyl stearate) and polyunsaturated fatty acids (e.g., glycidyl linoleate and glycidyl linolenate). The presence of the double bond in oleic acid can influence the reactivity and properties of this compound compared to its saturated and polyunsaturated counterparts .

Properties

IUPAC Name

oxiran-2-ylmethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYIWOYBERNXLX-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031637
Record name Glycidyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-33-4
Record name Glycidyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5431-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycidyl oleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycidyl oleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542
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Record name Glycidyl oleate
Source EPA DSSTox
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Record name 2,3-epoxypropyl oleate
Source European Chemicals Agency (ECHA)
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Record name GLYCIDYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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